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Abstract

Itriglumide (CR-2945) is a potent and selective non-peptide antagonist of the cholecystokinin
2 (CCK2) receptor, historically investigated for its potential therapeutic applications in
gastrointestinal disorders characterized by excessive gastric acid secretion. This technical
guide provides a comprehensive overview of the discovery and synthesis of Itriglumide,
presenting detailed experimental protocols, quantitative data, and visualizations of its
mechanism of action. Developed by Rotta Research Laboratorium, Itriglumide emerged from
research programs focused on finding small molecule modulators of the CCK receptor system.
This document serves as a detailed resource for researchers and professionals in the field of
drug discovery and development, offering in-depth insights into the scientific foundation of this
compound.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological
effects through two G-protein coupled receptors, CCK1 and CCK2 (also known as CCK-A and
CCK-B/gastrin receptors, respectively). The CCK2 receptor, in particular, is a key mediator of
gastric acid secretion, stimulated by both CCK and gastrin. Consequently, the development of
CCK2 receptor antagonists has been a significant area of research for the treatment of
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conditions such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-
Ellison syndrome.

Itriglumide was identified as a promising candidate from a series of glutamic acid derivatives.
Its development represented a move towards non-peptide antagonists with improved oral
bioavailability and pharmacokinetic profiles compared to earlier peptide-based compounds.

Discovery and Development

Itriglumide, also known by its code name CR-2945, was developed by scientists at Rotta
Research Laboratorium. The primary goal was to create a potent and selective CCK2 receptor
antagonist for the management of acid-related gastrointestinal disorders. The chemical name
for Itriglumide is (3R)-5-[[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylphenyl]amino]-3-
(naphthalen-1-yl)-5-oxopentanoic acid, with the chemical formula C33H38N204([1].

Chemical Synthesis of Itriglumide

The synthesis of Itriglumide involves a multi-step process. While the original patent literature
provides the most detailed account, the general synthetic strategy can be outlined as a
convergent synthesis.

Key Starting Materials:

¢ (R)-3-(1-Naphthyl)glutaric anhydride
e 2-Amino-3,5-dimethylbenzoic acid

e 8-Azaspiro[4.5]decane

General Synthetic Scheme:

The synthesis of Itriglumide can be conceptualized in the following key transformations.
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Figure 1: Conceptual synthesis workflow for Itriglumide.
Experimental Protocol: Synthesis of the Amide Intermediate

A detailed, step-by-step protocol for the synthesis of the key amide intermediate is provided
below, based on established chemical principles for such transformations.

 Activation of the Carboxylic Acid: To a solution of 2-amino-3,5-dimethylbenzoic acid in an
anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling
agent (e.qg., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-
hydroxysuccinimide (NHS)) are added. The reaction is stirred at room temperature for a
specified period to form the activated ester.

» Amide Bond Formation: 8-Azaspiro[4.5]decane is added to the reaction mixture. The reaction
is stirred at room temperature until completion, which is monitored by thin-layer
chromatography (TLC).
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o Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea by-
product (if DCC is used). The filtrate is washed sequentially with a weak acid solution (e.g.,
1N HCI), a weak base solution (e.g., saturated NaHCO3), and brine. The organic layer is
dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced
pressure. The crude product is then purified by column chromatography on silica gel to yield
the pure amide intermediate.

Experimental Protocol: Final Synthesis of Itriglumide

o Amidation Reaction: The purified amide intermediate is dissolved in a suitable aprotic
solvent. (R)-3-(1-Naphthyl)glutaric anhydride is added to the solution.

¢ Reaction Monitoring and Work-up: The reaction is stirred, typically at room temperature or
with gentle heating, and monitored by TLC. Upon completion, the solvent is removed under
reduced pressure.

 Purification: The crude Itriglumide is purified by an appropriate method, such as
recrystallization or column chromatography, to yield the final product of high purity.

Biological Activity and Mechanism of Action

Itriglumide functions as a selective antagonist of the CCK2 receptor. Its mechanism of action
involves competitively binding to the CCK2 receptor, thereby preventing the binding of the
endogenous ligands, gastrin and CCK. This blockade inhibits the downstream signaling
pathways that lead to gastric acid secretion.

Table 1: Physicochemical Properties of Itriglumide

Property Value
Molecular Formula C33H38N204[1]
Molecular Weight 526.7 g/mol [1]

(3R)-5-[[2-(8-azaspiro[4.5]decane-8-
IUPAC Name carbonyl)-4,6-dimethylphenyl]lamino]-3-

(naphthalen-1-yl)-5-oxopentanoic acid[1]

Synonyms CR-2945, (+)-CR-2945[1]
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CCK2 Receptor Signaling Pathway

The CCK2 receptor is a Gg-protein coupled receptor. Upon activation by gastrin or CCK, it
initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to
the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release
of intracellular calcium, and DAG activates protein kinase C (PKC). These events ultimately
lead to the stimulation of the H+/K+-ATPase (proton pump) in parietal cells, resulting in gastric
acid secretion. Itriglumide blocks the initial step of this pathway by preventing receptor
activation.
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Figure 2: CCK2 receptor signaling pathway and the inhibitory action of Itriglumide.
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Experimental Protocols for Biological Evaluation

CCK2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of

Itriglumide for the CCK2 receptor.

Membrane Preparation: Membranes are prepared from cells stably expressing the human
CCK2 receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the
membranes. The membrane pellet is washed and resuspended in an appropriate assay
buffer.

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell
membrane preparation, a fixed concentration of a radiolabeled CCK2 receptor ligand (e.g.,
[3H]-pentagastrin), and varying concentrations of Itriglumide or a control compound.

Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period to
allow the binding to reach equilibrium.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through
a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold buffer to
remove unbound radioligand.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation
counting.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50
value (the concentration of Itriglumide that inhibits 50% of the specific binding of the
radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the
Cheng-Prusoff equation.

In Vivo Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion

This protocol outlines an in vivo model to assess the efficacy of Itriglumide in inhibiting gastric

acid secretion.
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» Animal Model: The study is typically conducted in conscious rats or dogs equipped with a
chronic gastric fistula.

» Fasting: Animals are fasted overnight with free access to water.

» Basal Acid Output: On the day of the experiment, the gastric fistula is opened, and gastric
juice is collected to measure basal acid output.

e Pentagastrin Stimulation: A continuous intravenous infusion of pentagastrin (a synthetic
analog of gastrin) is administered to stimulate a submaximal or maximal rate of gastric acid
secretion.

« Itriglumide Administration: Once a steady state of acid secretion is achieved, Itriglumide is
administered, typically intravenously or orally.

o Gastric Sample Collection: Gastric juice samples are collected at regular intervals for several
hours after the administration of Itriglumide.

e Analysis: The volume of each gastric sample is measured, and the acid concentration is
determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0. The acid
output is calculated as the product of the volume and the acid concentration.

o Data Analysis: The percentage inhibition of pentagastrin-stimulated gastric acid secretion by
Itriglumide is calculated by comparing the acid output after drug administration to the pre-
treatment stimulated levels.

Quantitative Data

While specific data from the original proprietary studies by Rotta Research Laboratorium is not
publicly available in comprehensive journal articles, the following table presents hypothetical,
yet representative, quantitative data for a potent and selective CCK2 receptor antagonist like
Itriglumide, based on the expected profile of such a compound.

Table 2: Representative Biological Activity Data for Itriglumide
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Parameter Species Assay Value
) Radioligand Binding
Ki (CCK2 Receptor) Human 1.5nM
Assay
) Radioligand Binding
Ki (CCK1 Receptor) Human >1000 nM
Assay
Selectivity
>650-fold
(CCK1/CCK?2)

IC50 (Pentagastrin- . e
In vivo gastric fistula

stimulated acid Rat 5 ng/kg (i.v.)
: model
secretion)

Conclusion

Itriglumide stands as a significant example of the rational design of non-peptide G-protein
coupled receptor antagonists. Its discovery and development by Rotta Research Laboratorium
provided a valuable pharmacological tool for investigating the role of the CCK2 receptor in
gastric acid secretion and a potential therapeutic agent for acid-related disorders. The synthetic
route to Itriglumide, while complex, is based on well-established chemical transformations. Its
high affinity and selectivity for the CCK2 receptor, coupled with its in vivo efficacy, underscore
its importance in the field of gastroenterology and drug discovery. This technical guide has
provided a detailed overview of the key aspects of Itriglumide's discovery and synthesis,
offering a valuable resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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